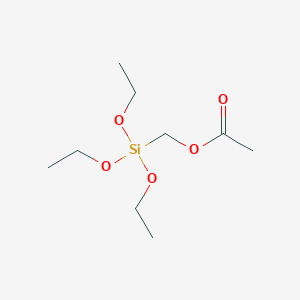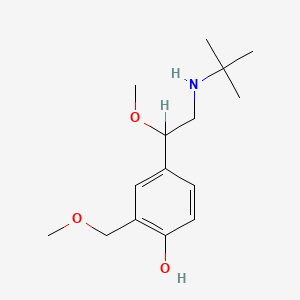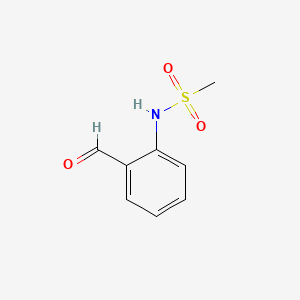
Isolongifolanona
Descripción general
Descripción
Isolongifolanone is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
The exact mass of the compound Isolongifolanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Isolongifolanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isolongifolanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anti-Glioma
La isolongifolanona y sus derivados se han estudiado por su potencial para tratar el glioma, un tipo de tumor cerebral . Un derivado de la this compound, P129, se ha sintetizado y se ha demostrado que se dirige a la quinasa dependiente de ciclina-2 (CDK-2), un factor regulador importante en la transición de la fase G1/S . Se ha demostrado que la orientación a CDK-2 suprime la viabilidad de múltiples cánceres . P129 exhibió una buena absorción intestinal y penetración en la barrera hematoencefálica junto con una alta estabilidad y afinidad con CDK-2, sin toxicidad para el desarrollo . La viabilidad, proliferación y migración de las células gliomatosas humanas se inhibieron significativamente por P129 de una manera dependiente de la dosis y el tiempo .
Actividad Antiproliferativa
Se han sintetizado derivados de this compound y se ha evaluado su actividad antiproliferativa contra varias líneas celulares de cáncer . La mayoría de los derivados mostraron una actividad citotóxica considerable para las tres líneas celulares de cáncer . Entre ellos, el compuesto 400 exhibió una excelente actividad antiproliferativa con valores de IC50 de 15,45, 18,52 y 34,4 μM para células MDA-MB-231, Hela y HepG2, respectivamente . Estudios mecanísticos adicionales indicaron que el compuesto 400 indujo la apoptosis en células HepG2 al mejorar la acumulación de especies reactivas de oxígeno intracelulares (ROS) .
Inducción de la Apoptosis
Se ha demostrado que los derivados de this compound inducen la apoptosis en las células cancerosas . Por ejemplo, el compuesto 400, un derivado de la this compound, induce potentemente la apoptosis en las células HepG2 al mejorar la producción de ROS intracelular .
Mecanismo De Acción
Target of Action
Isolongifolanone, also known as (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, primarily targets Cyclin-dependent kinase-2 (CDK-2), an important regulatory factor in the G1/S phase transition . CDK-2 targeting has been shown to suppress the viability of multiple cancers .
Mode of Action
Isolongifolanone interacts with its primary target, CDK-2, leading to significant changes in the biological behavior of cancer cells . The compound’s interaction with CDK-2 results in G0/G1 arrest and lower CDK-2 expression in treated cells compared to controls .
Biochemical Pathways
Isolongifolanone affects the cell cycle and apoptosis pathways . Its interaction with CDK-2 leads to G0/G1 arrest, disrupting the normal cell cycle . Additionally, it promotes apoptosis, a form of programmed cell death, via the mitochondrial pathway .
Pharmacokinetics
Isolongifolanone exhibits good intestinal absorption and blood-brain barrier penetrability, which are crucial for its bioavailability . It also shows high stability and affinity with CDK-2, with no developmental toxicity .
Result of Action
The molecular and cellular effects of Isolongifolanone’s action include significant inhibition of the viability, proliferation, and migration of cancer cells in a dose- and time-dependent manner . It also induces apoptosis in these cells, as evidenced by increased apoptotic ratios with increasing concentrations of the compound .
Análisis Bioquímico
Biochemical Properties
Isolongifolanone interacts with several biomolecules, notably Cyclin-dependent kinase-2 (CDK-2), a key regulatory factor in the G1/S phase transition . It has been shown to suppress the viability of multiple cancers by targeting CDK-2 .
Cellular Effects
Isolongifolanone has been found to significantly inhibit the viability, proliferation, and migration of human glioma cells in a dose- and time-dependent manner . It induces G0/G1 arrest and lowers CDK-2 expression in cells treated with it . The apoptotic ratio of glioma cells increases significantly with increasing concentrations of Isolongifolanone .
Molecular Mechanism
Isolongifolanone exerts its effects at the molecular level through various mechanisms. It targets CDK-2, leading to G0/G1 arrest and lower CDK-2 expression in cells . It also enhances the accumulation of intracellular reactive oxygen species (ROS), inducing apoptosis in cells .
Metabolic Pathways
It is known to interact with CDK-2, which plays a crucial role in cell cycle regulation .
Subcellular Localization
Given its interactions with CDK-2, it is likely to be found in the nucleus where CDK-2 is located .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Isolongifolanone can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Longifolene", "Chromic acid", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Longifolene is oxidized using chromic acid to form longifolenone.", "Longifolenone is reduced using sodium borohydride to form longifolenol.", "Longifolenol is acetylated using acetic anhydride to form longifolenyl acetate.", "Longifolenyl acetate is hydrolyzed using sodium hydroxide to form longifolenol.", "Longifolenol is oxidized using chromic acid to form isolongifolenone.", "Isolongifolenone is reduced using sodium borohydride to form isolongifolanol.", "Isolongifolanol is oxidized using chromic acid to form isolongifolanone.", "Isolongifolanone is purified using methanol, hydrochloric acid, sodium chloride, and water." ] } | |
Número CAS |
29461-14-1 |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(3S,6S,9S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one |
InChI |
InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m0/s1 |
Clave InChI |
VCOCESNMLNDPLX-WBIUFABUSA-N |
SMILES isomérico |
CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C |
SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |
SMILES canónico |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of isolongifolanone and what are its key physicochemical properties?
A1: Isolongifolanone is a tricyclic sesquiterpene ketone. Its molecular formula is C15H22O, and its molecular weight is 218.33 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been used to confirm its structure. [, ]
Q2: Where is isolongifolanone found naturally?
A2: Isolongifolanone is a natural product found in various plant species. It has been identified as a significant component of the essential oil extracted from wild mushrooms (Lactarius hatsudake), a delicacy in Japanese cuisine. [] Additionally, it has been found in the essential oils of Tagetes minuta and Lavandula coronopifolia. [] Protium heptaphyllum [] and Ferula badrakema [] are other plant sources of isolongifolanone.
Q3: What are the reported biological activities of isolongifolanone and its derivatives?
A3: Isolongifolanone and its derivatives have shown promise in various biological assays:
- Antitumor Activity: Several studies have demonstrated the antiproliferative activity of isolongifolanone derivatives against various cancer cell lines, including human hepatoma cells (HepG2), human umbilical vein endothelial cells (HUVECs), human breast cancer (MCF-7) cells, human cervical cancer (HeLa) cells, and human liver cancer (HepG2) cells. The observed anticancer activity is often attributed to the induction of apoptosis and the accumulation of reactive oxygen species (ROS) within cancer cells. [, , , ]
- Anti-Inflammatory Activity: Certain isolongifolanone derivatives exhibit anti-inflammatory properties, as evidenced by their inhibitory effects on inflammatory mediators. []
- Acaricidal Activity: Studies have demonstrated the potential of isolongifolanone and essential oils containing it as acaricides against the two-spotted spider mite (Tetranychus urticae). The mechanism of action involves both toxicity and repellency against the mites. [, ]
- Antimicrobial Activity: While isolongifolanone itself may not be strongly antimicrobial, essential oils rich in isolongifolanone have shown moderate antibacterial activity against specific gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungal strain Candida albicans. []
- Insect Repellent Activity: Research suggests that isolongifolanone possesses insect repellent properties, particularly against bed bugs (Cimex lectularius). []
Q4: How has isolongifolanone been modified to improve its biological activity?
A4: Researchers have synthesized various isolongifolanone derivatives, introducing different functional groups to modulate its biological activity. For example, the introduction of pyrazole rings has led to the development of potent antitumor agents that induce apoptosis by enhancing ROS levels. [, ] Furthermore, incorporating thiazolo[3,2-a]pyrimidine moieties has resulted in compounds with enhanced antitumor activity against various cancer cell lines. [] These modifications highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of isolongifolanone.
Q5: What are the potential applications of isolongifolanone in drug development?
A5: The diverse biological activities of isolongifolanone and its derivatives make it a promising scaffold for developing novel therapeutic agents. Its potential applications include:
Q6: Have there been any studies on the environmental impact of isolongifolanone?
A6: While the research primarily focuses on the biological activity and synthetic modifications of isolongifolanone, there is limited information available regarding its environmental impact and degradation. Further studies are necessary to assess its potential ecotoxicological effects and develop strategies to mitigate any negative impacts.
Q7: What analytical techniques are used to study isolongifolanone?
A7: Various analytical techniques are employed to characterize, quantify, and monitor isolongifolanone. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify isolongifolanone in essential oils and plant extracts. [, , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H NMR and 13C NMR, is crucial for structural elucidation and confirmation. [, , ] Other methods like infrared spectroscopy (IR) and elemental analysis are also utilized. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)
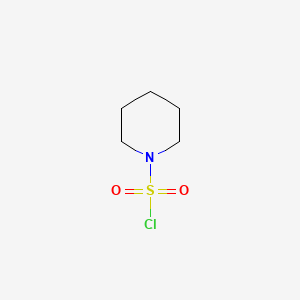
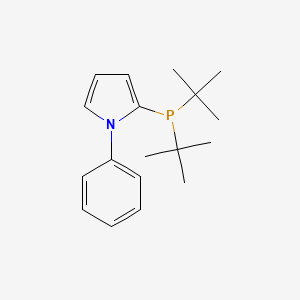
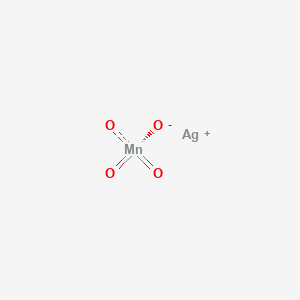
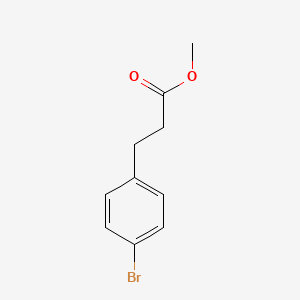
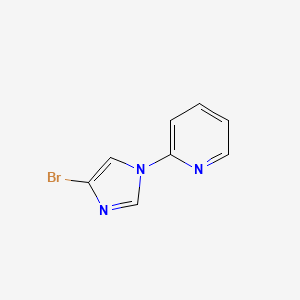

![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
